3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several functional groups. It has a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen-containing heterocyclic compound . This core is substituted with a 3,4-dimethoxyphenyl group, a dimethyl group, and a 4-phenylpiperazin-1-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazolo[1,5-a]pyrimidine core would likely contribute to the compound’s planarity, while the substituted groups could influence its overall shape and polarity .Chemical Reactions Analysis
As a nitrogen-containing heterocycle, the pyrazolo[1,5-a]pyrimidine core of this compound could potentially participate in a variety of chemical reactions . The presence of the phenyl and piperazine rings could also enable reactions at these sites .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar dimethoxyphenyl and phenylpiperazin-1-yl groups could impact its solubility, while the pyrazolo[1,5-a]pyrimidine core could influence its stability and reactivity .Scientific Research Applications
Synthesis and Anticancer Activity
Several studies have been conducted on the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives with potential anticancer activity. For instance, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer agents highlighted their cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents (Rahmouni et al., 2016). Additionally, another study synthesized and tested pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer activity, revealing significant inhibitory effects on the MCF-7 human breast adenocarcinoma cell line, with some compounds displaying potent inhibitory activity (Abdellatif et al., 2014).
Anti-inflammatory and Antimicrobial Applications
Research has also focused on the anti-inflammatory and antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives. A study involving the ultrasound-assisted synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines evaluated their biological activities, revealing notable anti-inflammatory and anti-cancer effects (Kaping et al., 2020). Another investigation synthesized pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines, examining their structures through NMR spectroscopy and evaluating their antimicrobial activity, demonstrating their potential in combating microbial infections (Aggarwal et al., 2009).
Enzyme Inhibition
The structural modification of pyrazolo[1,5-a]pyrimidine derivatives to target specific enzymes has been another area of interest. For example, novel arylpiperazines were identified as alpha 1-adrenoceptor subtype-selective antagonists, with implications for treating conditions associated with these receptors (Elworthy et al., 1997).
Mechanism of Action
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Such studies could provide valuable insights into its potential applications in various fields, such as medicinal chemistry .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-18-16-24(30-14-12-29(13-15-30)21-8-6-5-7-9-21)31-26(27-18)25(19(2)28-31)20-10-11-22(32-3)23(17-20)33-4/h5-11,16-17H,12-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBUEOQJKNXOLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C)C5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.